molecular formula C19H12F3N5O4S B12377364 DprE1-IN-8

DprE1-IN-8

Cat. No.: B12377364
M. Wt: 463.4 g/mol
InChI Key: WMYYIZSMWFETCC-UHFFFAOYSA-N
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Description

DprE1-IN-8 is a compound that targets the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is crucial in the biosynthesis of the mycobacterial cell wall. This enzyme is a promising target for developing new antitubercular drugs due to its essential role in the survival and pathogenicity of Mycobacterium tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DprE1-IN-8 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes often employ techniques such as molecular docking and pharmacophore modeling to design and optimize the inhibitors . The reaction conditions may vary depending on the specific synthetic pathway chosen, but they generally involve standard organic synthesis techniques such as condensation reactions, nucleophilic substitutions, and catalytic hydrogenations .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would include rigorous quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

DprE1-IN-8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .

Mechanism of Action

DprE1-IN-8 exerts its effects by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This enzyme is involved in the biosynthesis of decaprenylphosphoryl-arabinofuranose, a critical component of the mycobacterial cell wall. By inhibiting DprE1, this compound disrupts the cell wall synthesis, leading to the death of the mycobacteria . The molecular targets and pathways involved include the binding of this compound to the active site of DprE1, preventing its normal enzymatic activity .

Properties

Molecular Formula

C19H12F3N5O4S

Molecular Weight

463.4 g/mol

IUPAC Name

2-[methyl-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one

InChI

InChI=1S/C19H12F3N5O4S/c1-26(9-14-24-25-17(31-14)10-5-3-2-4-6-10)18-23-16(28)12-7-11(19(20,21)22)8-13(27(29)30)15(12)32-18/h2-8H,9H2,1H3

InChI Key

WMYYIZSMWFETCC-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NN=C(O1)C2=CC=CC=C2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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